2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C19H18FN3OS |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C19H18FN3OS/c1-12-4-9-15-16(10-12)21-18(13-5-7-14(20)8-6-13)22-19(15)25-11-17(24)23(2)3/h4-10H,11H2,1-3H3 |
InChI Key |
VUDSAIJIZSRBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinazoline compound in the presence of a palladium catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with the quinazoline derivative.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with N,N-dimethylacetamide under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that quinazoline derivatives possess anticancer properties. The compound in focus has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer and leukemia cells, demonstrating significant cytotoxic effects. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, although detailed studies on this specific compound are still ongoing .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of compounds containing quinazoline moieties. The sulfanyl group in this compound may contribute to enhanced antibacterial activity. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Dipeptidyl Peptidase IV Inhibition
The compound's structural similarities to known Dipeptidyl Peptidase IV (DPP-IV) inhibitors suggest potential applications in treating type 2 diabetes mellitus. DPP-IV plays a crucial role in glucose metabolism, and inhibitors can enhance insulin secretion. Ongoing studies are exploring the compound's ability to inhibit DPP-IV activity, potentially leading to new therapeutic options for diabetes management .
Drug Development
The unique structure of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide makes it a valuable scaffold for drug discovery. Medicinal chemists are actively investigating modifications to improve potency and selectivity against targeted biological pathways. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, including enzymes involved in metabolic pathways. These computational approaches help identify potential therapeutic targets and guide further experimental validations .
Case Studies
- Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters reported that similar quinazoline derivatives exhibited significant anticancer activity through apoptosis induction in breast cancer cell lines .
- Antimicrobial Efficacy : Research conducted on related compounds demonstrated promising results against antibiotic-resistant bacterial strains, suggesting that modifications to the quinazoline structure could lead to effective new antibiotics .
- DPP-IV Inhibition : A recent investigation into DPP-IV inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity, with preliminary results indicating that compounds similar to the focus compound could be viable candidates for diabetes treatment .
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogs
- Quinazoline vs. Triazole Cores: The target’s quinazoline core may confer distinct electronic and steric properties compared to triazole derivatives (e.g., compounds [7–9] in ). Quinazolines are known for kinase inhibition, while triazoles often exhibit antimicrobial activity .
- Fluorine Substituents: The 4-fluorophenyl group in the target compound and 2-(4-fluorophenyl)hydrazono propanoate () enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions. In contrast, triazole derivatives in use 2,4-difluorophenyl groups, which may increase polarity .
- Sulfur Linkers : The sulfanyl group in the target and N-(4-methoxyphenyl)acetamide () contributes to redox activity and hydrogen bonding, whereas thione groups in triazoles () participate in tautomerism .
Spectroscopic and Tautomeric Properties
- IR Spectroscopy :
- NMR :
- The 4-fluorophenyl group in the target would produce distinct ¹⁹F NMR shifts, comparable to fluorinated analogs in and .
Biological Activity
2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is , with a molecular weight of 355.4 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3OS |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N,N-dimethylacetamide |
| InChI Key | BJCPRZNPODBAOU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)N(C)C |
The biological activity of quinazoline derivatives often hinges on their ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action for 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is hypothesized to involve modulation of signaling pathways related to cell proliferation and apoptosis. Research indicates that quinazoline derivatives can inhibit tyrosine kinases and other enzymes involved in cancer cell signaling .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study utilizing molecular docking revealed that compounds similar to 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide exhibited significant binding affinity to targets involved in breast cancer progression . The cytotoxic effects were evaluated using the MTT assay, demonstrating that these compounds can induce apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies indicate that quinazoline derivatives possess activity against various bacterial strains, including Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for related compounds was determined, showing effective bactericidal activity .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in breast cancer cells; significant binding affinity in molecular docking studies. |
| Antimicrobial | Effective against Klebsiella pneumoniae; demonstrated bactericidal activity with low MIC values. |
Case Studies
- Anticancer Study : A recent study focused on the synthesis and evaluation of substituted quinazolines demonstrated that compounds similar to 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide showed promising results in inhibiting tumor growth in xenograft models.
- Antimicrobial Study : Another investigation assessed the time-kill kinetics of related quinazoline derivatives against Klebsiella pneumoniae, confirming rapid bactericidal activity with a significant reduction in colony-forming units (CFUs) over time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
